4-[4-(4-iodophenoxy)butyl]morpholine
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Overview
Description
4-[4-(4-iodophenoxy)butyl]morpholine is an organic compound with the molecular formula C14H20INO2 It consists of a morpholine ring attached to a butyl chain, which is further connected to an iodophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-iodophenoxy)butyl]morpholine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The general steps are as follows:
Preparation of 4-iodophenol: This can be achieved by iodination of phenol using iodine and an oxidizing agent.
Formation of 4-iodophenoxybutyl bromide: React 4-iodophenol with 1,4-dibromobutane in the presence of a base to form 4-iodophenoxybutyl bromide.
Coupling with morpholine: The final step involves the reaction of 4-iodophenoxybutyl bromide with morpholine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-iodophenoxy)butyl]morpholine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The phenoxy and morpholine groups can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the phenoxy or morpholine groups.
Reduction: Reduced forms of the phenoxy or morpholine groups.
Scientific Research Applications
4-[4-(4-iodophenoxy)butyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(4-iodophenoxy)butyl]morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodophenoxy group can facilitate binding to specific sites, while the morpholine ring can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-[4-[2-(phenylthio)phenoxy]butyl]morpholine: Similar structure with a phenylthio group instead of an iodine atom.
4-[4-(4-bromophenoxy)butyl]morpholine: Bromine atom instead of iodine.
4-[4-(4-chlorophenoxy)butyl]morpholine: Chlorine atom instead of iodine.
Uniqueness
4-[4-(4-iodophenoxy)butyl]morpholine is unique due to the presence of the iodine atom, which can participate in specific chemical reactions and interactions that other halogens may not facilitate as effectively. This can make it particularly useful in certain synthetic and biological applications.
Properties
IUPAC Name |
4-[4-(4-iodophenoxy)butyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20INO2/c15-13-3-5-14(6-4-13)18-10-2-1-7-16-8-11-17-12-9-16/h3-6H,1-2,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKOBZIUIQSGCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCOC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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